

A Technical Guide to Reactive Red 15 for Scientific Applications

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Compound of Interest

Compound Name: Red 15

Cat. No.: B1170414

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive **Red 15** (CAS No. 12238-01-6) is a synthetic monoazo dye belonging to the reactive class of dyes.[1] These dyes are distinguished by their ability to form covalent bonds with the hydroxyl or amine groups present in fibers such as cotton, wool, and silk, leading to excellent wash fastness.[2] While its primary application is in the textile industry for dyeing and printing, its stable, colored, and complex aromatic structure makes it a subject of significant interest in environmental and analytical research.[1][3] For professionals in drug development and related scientific fields, understanding the properties, synthesis, and analytical methodologies associated with compounds like Reactive **Red 15** is pertinent to environmental toxicology, the study of xenobiotic metabolism, and the development of advanced analytical and remediation techniques. This guide provides a comprehensive technical overview of Reactive **Red 15**, including its chemical properties, synthesis, and detailed experimental protocols for its analysis and degradation.

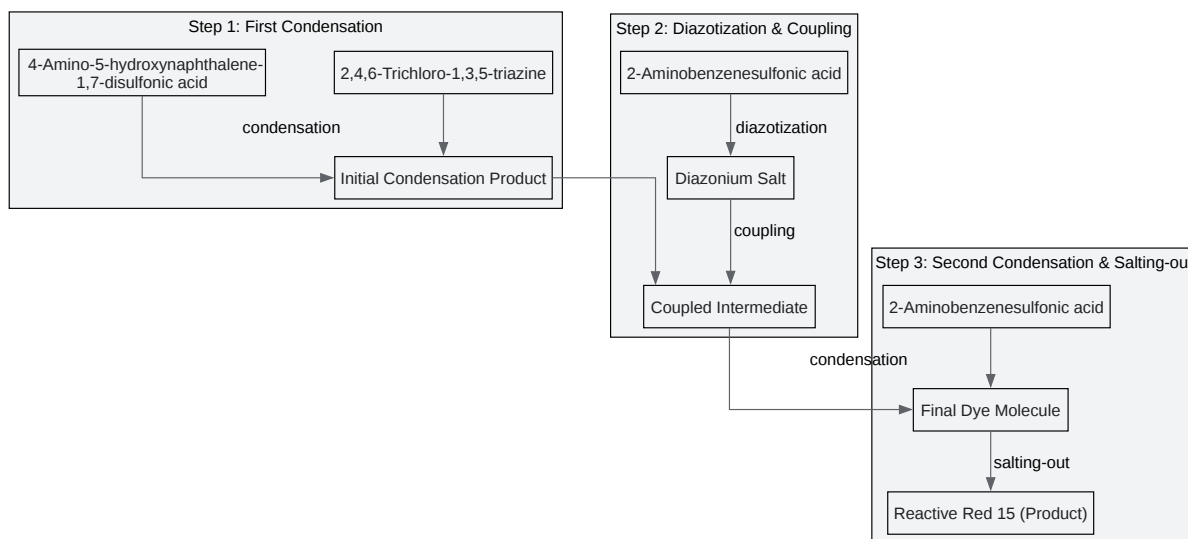
Core Properties of Reactive Red 15

Reactive **Red 15** is a red powder soluble in water.[1][4] It is structurally characterized by a single azo group ($-N=N-$), which acts as the chromophore, and a reactive group that allows it to bind to substrates.[1]

Property	Value	Reference
CAS Number	12238-01-6	[1][5]
Molecular Formula	C ₂₅ H ₁₄ ClN ₇ Na ₄ O ₁₃ S ₄	[1]
Molecular Weight	876.09 g/mol	[1]
Common Synonyms	C.I. Reactive Red 15, Cibacron Brilliant Red 2G-P, Reactive brilliant Red K-2G	[1][5]
Appearance	Red powder	[1][4]
Water Solubility	~100 g/L	[4]
Class	Monoazo Dye	[1]

Synthesis Pathway

The manufacturing of Reactive **Red 15** involves a multi-step chemical synthesis process. It begins with the condensation of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid with 2,4,6-Trichloro-1,3,5-triazine. This is followed by the diazotization of 2-Aminobenzenesulfonic acid, which is then coupled to the condensation product. A final condensation step with 2-Aminobenzenesulfonic acid and subsequent salting-out yields the final dye product.[1]



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Caption: Synthesis workflow for Reactive **Red 15**.

Experimental Protocols

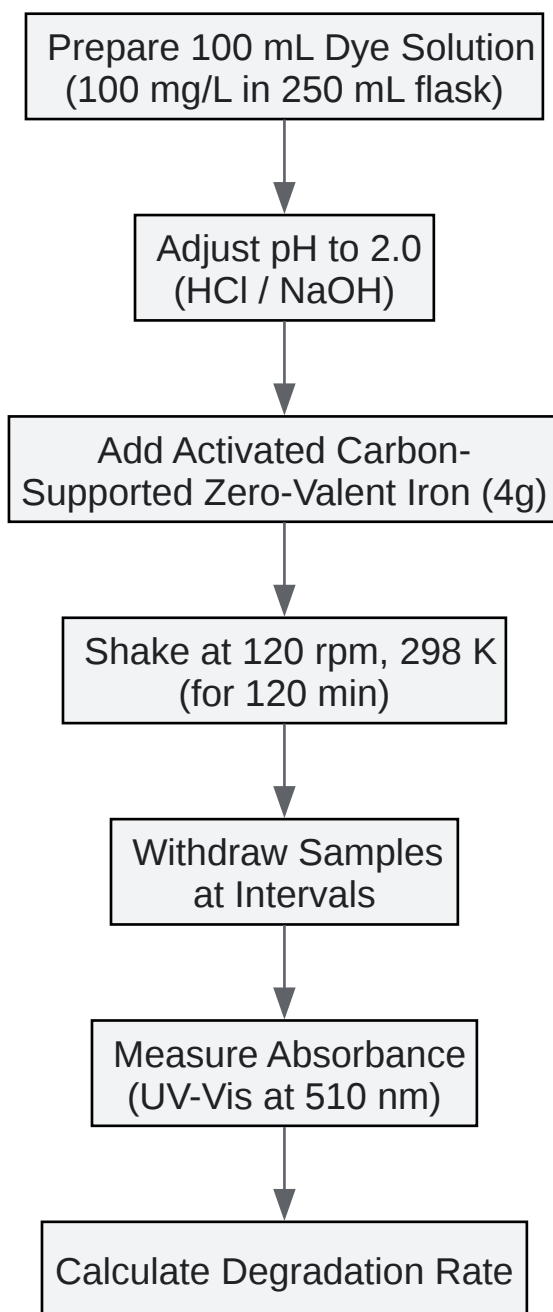
Due to its widespread use and environmental persistence, many experimental studies focus on the degradation and removal of Reactive **Red 15** from aqueous solutions. The following protocols are representative of methodologies employed in such research.

Chemical Degradation via Zero-Valent Iron

This protocol describes the degradation of Reactive **Red 15** using activated carbon-supported zero-valent iron particles, a common method for treating dye-contaminated wastewater.^[6]

Methodology:

- **Solution Preparation:** Prepare a stock solution of C.I. Reactive **Red 15**. For experimental runs, dilute to a desired concentration (e.g., 100 mg/L) in a 250 mL Erlenmeyer flask to a final volume of 100 mL.^[6]
- **pH Adjustment:** Adjust the initial pH of the dye solution to the target value (e.g., pH 2.0) using (1+1) HCl or 10% NaOH solutions.^[6]
- **Initiation of Reaction:** Add a specific dosage of activated carbon-supported zero-valent iron particles (e.g., 1 g to 4 g) to the flask.^[6]
- **Incubation:** Place the flask on a shaker set to 120 rpm at a constant temperature of 298 K for a specified reaction time (e.g., 120 minutes).^[6]
- **Sample Analysis:**
 - At various time intervals, withdraw samples from the flask.
 - Measure the concentration of the remaining Reactive **Red 15** using a UV-Vis spectrophotometer at its maximum absorbance wavelength ($\lambda_{\text{max}} = 510 \text{ nm}$).^[6]
 - Calculate the degradation rate (Q) using the formula: $Q (\%) = [(C_0 - C_t) / C_0] * 100$, where C_0 is the initial concentration and C_t is the concentration at time t.^[6]



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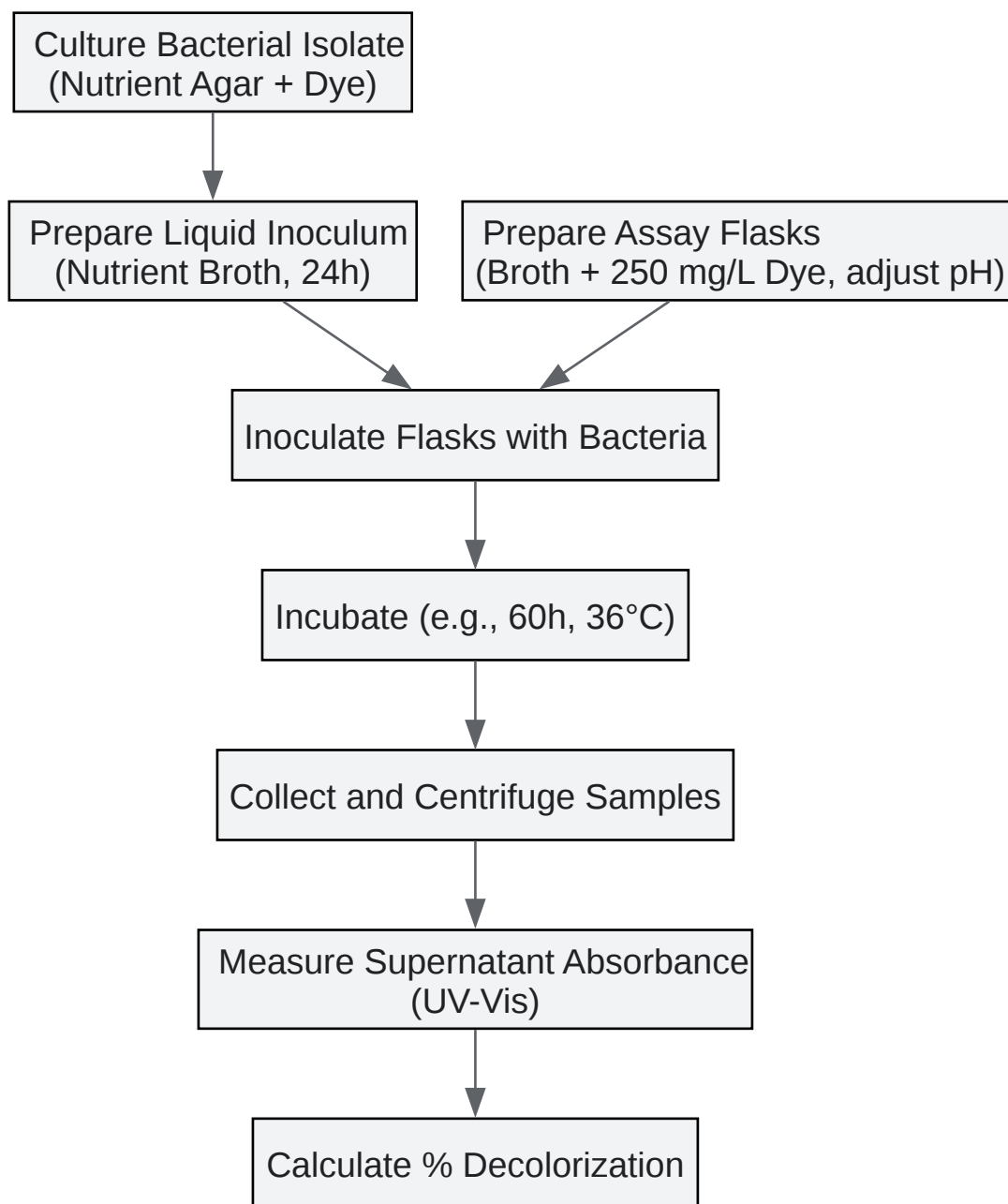
Caption: Workflow for chemical degradation of Reactive **Red 15**.

Bacterial Decolorization

This protocol outlines a general method for assessing the ability of bacterial isolates to decolorize Reactive Red dye, a key process in bioremediation.[7][8]

Methodology:

- Isolate Culturing:
 - Obtain and culture potent bacterial isolates (e.g., from textile industry soil samples) on nutrient agar plates containing the target dye (e.g., 250 mg/L Reactive Red) to select for tolerant and effective strains.[7][8]
 - Prepare a liquid inoculum by transferring a pure colony to 50 mL of nutrient broth and incubating on a shaker (e.g., 180 rpm, 36 ± 2 °C) for 24 hours.[7]
- Decolorization Assay:
 - Prepare a test medium (e.g., nutrient broth) in flasks, supplemented with a specific concentration of Reactive Red dye (e.g., 250 mg/L).[8]
 - Adjust the medium to the optimal pH for the bacterial strain (e.g., pH 5.5 - 6.0).[8]
 - Inoculate the flasks with the cultured bacterial inoculum.
 - Incubate the flasks under either static or shaking conditions at the optimal temperature for a defined period (e.g., 60 hours).[8]
- Analysis:
 - Periodically collect aliquots from the flasks.
 - Centrifuge the samples to pellet the bacterial cells.
 - Measure the optical density of the supernatant using a UV-Vis spectrophotometer at the dye's λ_{max} to determine the remaining dye concentration.[7]
 - Calculate the percentage of decolorization relative to an uninoculated control.



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